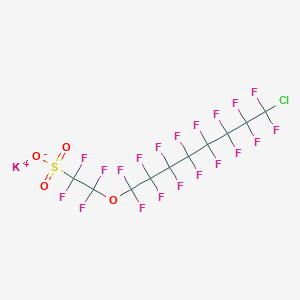![molecular formula C13H8ClFO2 B1487689 2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 505082-99-5](/img/structure/B1487689.png)
2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
The compound “2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid” likely belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of “2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid” would likely consist of two benzene rings linked together with a chlorine atom substituted on one ring and a fluorine atom on the other. The carboxylic acid group (-COOH) would be attached to one of the benzene rings .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. One of the most common reactions is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the aromatic system .Physical And Chemical Properties Analysis
The physical and chemical properties of “2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid” would depend on its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, boiling point, and other properties would also depend on its specific structure .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition for Cancer Treatment
Compounds structurally related to 2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid have been investigated as Aurora kinase inhibitors, highlighting their potential application in cancer therapy. Such compounds demonstrate the ability to inhibit Aurora A kinase, suggesting a therapeutic role in managing cancer (ロバート ヘンリー,ジェームズ, 2006).
Organic Synthesis and Mechanistic Insights
Research in organic synthesis has explored the synthesis of various substituted carboxylic acid derivatives, including those with chloro and fluoro substituents, revealing insights into substituent influence and mechanistic aspects (J. Heinicke et al., 2001). Another study focused on the regioselective metalation of unprotected biphenyl carboxylic acids, demonstrating the synthetic utility of these compounds in organic chemistry (D. Tilly et al., 2006).
Alzheimer's Disease Research
A novel γ-secretase modulator based on the biphenyl carboxylic acid framework has been evaluated for its effects on brain β-amyloid pathology and spatial memory in mouse models of Alzheimer's disease, indicating the relevance of such compounds in neurodegenerative disease research (B. Imbimbo et al., 2009).
Anticancer and Antimicrobial Agents
Compounds structurally similar to 2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid have been synthesized and evaluated for their cytotoxic activity, apoptotic DNA fragmentation, and molecular docking studies, showing significant potential as novel anticancer agents (H. Bhatt et al., 2015). Moreover, fluoroquinolone-based thiazolidinones derived from related carboxylic acids exhibit antimicrobial properties, further underscoring the chemical versatility and therapeutic potential of these compounds (N. Patel et al., 2010).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXOFSGULVKCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681389 | |
| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
505082-99-5 | |
| Record name | 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)




![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)


![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)
![2-chloro-N-{[3-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B1487627.png)